molecular formula C17H20N2OS B4024269 N-{2-[(2-methylbenzyl)thio]ethyl}-N'-phenylurea

N-{2-[(2-methylbenzyl)thio]ethyl}-N'-phenylurea

Cat. No. B4024269
M. Wt: 300.4 g/mol
InChI Key: ATICJJUNAURULO-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of N-{2-[(2-methylbenzyl)thio]ethyl}-N'-phenylurea and related compounds typically involves the reaction of thioureas with halides or isothiocyanates under specific conditions. For example, a derivative, 1-(4-(4-Fluorobenzamido)phenyl)-3-(4-fluorobenzoyl)thiourea, was synthesized and characterized using techniques like GC–MS, elemental analyses, 1H NMR, and FTIR spectroscopy. The crystal structure was determined by X-ray diffraction, showing a benzamide moiety attached to a thiourea nucleus (Saeed et al., 2010).

Molecular Structure Analysis

The molecular structure of these compounds is characterized by the presence of a thiourea core, which influences their chemical and physical properties. The structure often exhibits a planar conformation of carbonyl and thiourea groups, with the C=S and C=O double bonds adopting a mutually antiperiplanar conformation. Density Functional Theory (DFT) methods help in determining the conformational space around the central moiety, providing insights into the vibrational properties studied through spectroscopic methods (Saeed et al., 2010).

properties

IUPAC Name

1-[2-[(2-methylphenyl)methylsulfanyl]ethyl]-3-phenylurea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H20N2OS/c1-14-7-5-6-8-15(14)13-21-12-11-18-17(20)19-16-9-3-2-4-10-16/h2-10H,11-13H2,1H3,(H2,18,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ATICJJUNAURULO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1CSCCNC(=O)NC2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H20N2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

300.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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